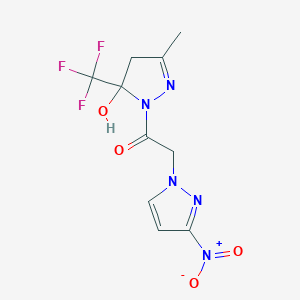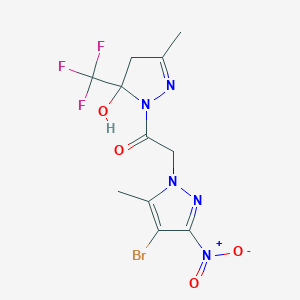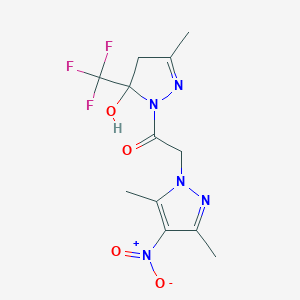
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine exhibits low toxicity and high selectivity towards cancer cells. This compound has also been reported to exhibit anti-angiogenic activity, which is essential for the prevention of tumor growth and metastasis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are responsible for the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for the development of new anticancer drugs. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine. One of the potential applications of this compound is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, this compound has shown potential in the treatment of inflammatory diseases, and further studies are needed to explore its therapeutic potential in this area. Finally, the synthesis of this compound could be optimized to improve its yield and reduce the complexity of the process.
Conclusion:
In conclusion, 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is a novel compound that has shown promising results in various scientific research studies. This compound has potential applications in the development of new anticancer drugs and the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound and to explore its therapeutic potential in these areas.
Synthesemethoden
The synthesis of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine has been reported in various scientific literature. One of the commonly used methods for the synthesis of this compound involves the reaction of 2-furoic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to obtain the furoyl-NHS ester. This ester is then reacted with 1-(2,3-Diphenylacryloyl)piperazine in the presence of a base to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine has shown promising results in various scientific research studies. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C24H22N2O3 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-13-15-26(16-14-25)24(28)22-12-7-17-29-22)21(20-10-5-2-6-11-20)18-19-8-3-1-4-9-19/h1-12,17-18H,13-16H2/b21-18+ |
InChI-Schlüssel |
NQAQXVLQZRVEPR-DYTRJAOYSA-N |
Isomerische SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)
